ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium . This reaction yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic route. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 6-methyl-4-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-4-24-16(22)14-11(3)18-17(23)20-15(14)25-9-13(21)19-12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEMMRLFXWVJCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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